oxane-3-carbonyl chloride

CAS No.: 1113050-14-8

Cat. No.: VC8457977

Molecular Formula: C6H9ClO2

Molecular Weight: 148.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1113050-14-8 |

|---|---|

| Molecular Formula | C6H9ClO2 |

| Molecular Weight | 148.59 g/mol |

| IUPAC Name | oxane-3-carbonyl chloride |

| Standard InChI | InChI=1S/C6H9ClO2/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2 |

| Standard InChI Key | AVCXUTJRMZPYBY-UHFFFAOYSA-N |

| SMILES | C1CC(COC1)C(=O)Cl |

| Canonical SMILES | C1CC(COC1)C(=O)Cl |

Introduction

Molecular Structure and Stereochemical Features

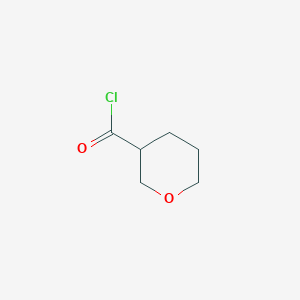

Core Architecture

Oxane-3-carbonyl chloride consists of a tetrahydropyran (oxane) ring substituted at the 3-position with a carbonyl chloride group (-COCl). The molecular formula C₆H₉ClO₂ corresponds to a monocyclic ether framework with one chlorine and two oxygen atoms . The SMILES notation C1CC(COC1)C(=O)Cl confirms the connectivity: a six-membered ring with oxygen at position 1, methylene groups at positions 2 and 4, and the carbonyl chloride at position 3 .

Predicted Physicochemical Data

Collision cross-section (CCS) values, derived from ion mobility spectrometry, provide insights into the compound’s gas-phase behavior (Table 1) .

Table 1: Predicted Collision Cross Sections for Oxane-3-Carbonyl Chloride Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 149.03639 | 126.5 |

| [M+Na]⁺ | 171.01833 | 138.3 |

| [M+NH₄]⁺ | 166.06293 | 135.7 |

| [M-H]⁻ | 147.02183 | 129.3 |

These values reflect the compound’s polarizability and interactions with counterions, which influence its solubility and chromatographic retention .

Reactivity and Functional Utility

Acylation Reactions

The electrophilic carbonyl carbon undergoes nucleophilic attack by amines, alcohols, and organometallic reagents. For example, reaction with primary amines yields substituted amides:

This reactivity is exploited in peptide coupling and polymer crosslinking .

Industrial and Pharmaceutical Applications

Drug Intermediate Synthesis

The compound’s ability to acylate nucleophilic sites makes it valuable for constructing heterocyclic scaffolds. For instance, coupling with hydrazine derivatives could yield hydrazides for antibacterial agents, as demonstrated in the synthesis of diazabicyclo-octane derivatives .

Material Science

Oxane-3-carbonyl chloride may serve as a crosslinker in epoxy resins or polyesters, enhancing thermal stability through covalent network formation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume